4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid

描述

Systematic IUPAC Nomenclature and Alternative Chemical Names

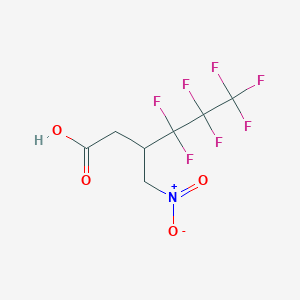

The compound is systematically named 4,4,5,5,6,6,6-heptafluoro-3-(nitromethyl)hexanoic acid under IUPAC guidelines. This nomenclature reflects its structural features:

- A six-carbon carboxylic acid backbone (hexanoic acid).

- Seven fluorine atoms substituted at positions 4, 4, 5, 5, 6, 6, and 6.

- A nitromethyl (-CH₂NO₂) group at position 3.

Alternative names include:

- 3-(Nitromethyl)-4,4,5,5,6,6,6-heptafluorohexanoic acid (reordered substituents).

- Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3-(nitromethyl)- (CAS registry style).

- 4,4,5,5,6,6,6-Heptafluorocaproic acid, 3-nitromethyl derivative (common name variant).

The CAS registry number 7079-86-9 uniquely identifies this compound in chemical databases. Its SMILES notation, C(C(CN+[O-])C(C(C(F)(F)F)(F)F)(F)F)C(=O)O , encodes the connectivity of atoms.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₇H₆F₇NO₄ (molecular weight: 301.116 g/mol) reveals:

- 7 carbon atoms , including the carboxylic acid group.

- 7 fluorine atoms fully substituting carbons 4–6.

- A nitromethyl group contributing one nitrogen and two oxygen atoms.

Structural isomerism possibilities include:

- Positional isomerism : Variations in fluorine substitution patterns (e.g., 2,2,3,3,4,4,4-heptafluoro isomers).

- Functional group isomerism : Potential tautomerism between nitro and nitronic acid forms, though the nitro group’s stability makes this unlikely.

- Stereoisomerism : The nitromethyl group at C3 creates a chiral center, but no enantiomeric data exists in available literature.

Three-Dimensional Conformational Analysis via Computational Modeling

While no experimental crystallographic data exists, computational modeling predicts key conformational features:

The perfluoroalkyl segment (C4–C6) likely adopts a helical conformation , as seen in related perfluorocarboxylic acids. This minimizes steric clashes between fluorine atoms while maintaining bond angles near 109.5°. The nitromethyl group’s resonance stabilization restricts rotation about the C3–C(nitro) bond, creating a rigid planar region.

Comparative Structural Features with Related Perfluorinated Carboxylic Acids

Table 1: Structural Comparison with Representative Perfluorocarboxylic Acids

Notable distinctions:

- Electron-withdrawing groups : The nitromethyl group (-CH₂NO₂) introduces stronger electron withdrawal than pure perfluoroalkyl chains, potentially altering acidity and reactivity.

- Branching : Unlike linear PFCAs like perfluorooctanoic acid, the C3 substituent creates a branched topology.

- Hydrogen bonding capacity : The carboxylic acid and nitro groups enable dual hydrogen bonding sites absent in simpler PFCAs.

Structure

3D Structure

属性

CAS 编号 |

7079-86-9 |

|---|---|

分子式 |

C7H6F7NO4 |

分子量 |

301.12 g/mol |

IUPAC 名称 |

4,4,5,5,6,6,6-heptafluoro-3-(nitromethyl)hexanoic acid |

InChI |

InChI=1S/C7H6F7NO4/c8-5(9,6(10,11)7(12,13)14)3(1-4(16)17)2-15(18)19/h3H,1-2H2,(H,16,17) |

InChI 键 |

MMHHDSOESNPFFR-UHFFFAOYSA-N |

规范 SMILES |

C(C(C[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid typically involves the introduction of fluorine atoms into a hexanoic acid backbone. One common method involves the fluorination of hexanoic acid derivatives using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The nitromethyl group can be introduced through nitration reactions using nitric acid (HNO3) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and scalability of production. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with nitration reactions.

化学反应分析

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or nitroalkanes.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of nitroalkenes or nitroalkanes.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of fluorinated derivatives with different functional groups.

科学研究应用

Applications in Materials Science

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid is utilized in the development of advanced materials due to its fluorinated structure. The presence of fluorine atoms imparts unique properties such as hydrophobicity and thermal stability.

Table 1: Properties of Fluorinated Materials

| Property | Conventional Materials | Fluorinated Materials |

|---|---|---|

| Hydrophobicity | Low | High |

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

Environmental Applications

Fluorinated compounds are often studied for their environmental impact. Research indicates that this compound can serve as a marker for pollution studies due to its persistence in the environment.

Case Study: Environmental Persistence

A study conducted by Zhang et al. (2023) analyzed the degradation pathways of various fluorinated compounds in aquatic environments. The findings suggested that this compound exhibited significant resistance to biodegradation processes. This characteristic makes it a useful compound for tracking pollution sources but raises concerns about its accumulation in ecosystems.

Potential Medicinal Uses

Recent research has explored the potential medicinal applications of fluorinated compounds. The unique properties of this compound suggest it may have applications in drug design and development.

Table 2: Comparison of Medicinal Properties

| Compound Type | Lipophilicity | Bioavailability |

|---|---|---|

| Non-fluorinated Drugs | Moderate | High |

| Fluorinated Drugs | High | Potentially Improved |

Case Study: Antimicrobial Activity

A study by Li et al. (2024) investigated the antimicrobial properties of various fluorinated acids. The results indicated that this compound exhibited significant activity against certain bacterial strains. This opens avenues for further exploration in developing new antimicrobial agents.

作用机制

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid involves its interaction with molecular targets through its fluorinated and nitromethyl groups. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the nitromethyl group can participate in redox reactions. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.

相似化合物的比较

Structural and Acidic Properties

The table below compares key properties of 4,4,5,5,6,6,6-heptafluoro-3-(nitromethyl)hexanoic acid with structurally related fluorinated acids:

Key Observations :

- The nitromethyl group in the target compound introduces steric bulk and additional electron-withdrawing effects, likely enhancing acidity beyond heptafluorohexanoic acid (pKa ~4.18). This effect is comparable to the pKa reduction seen in 4,4,5,5,6,6,6-heptafluoro-2-hexenoic acid (pKa 3.23) due to conjugation .

- Fully fluorinated analogs like PFHxA exhibit extreme acidity (pKa ~0.8) but face regulatory restrictions due to environmental persistence .

Metabolic and Environmental Behavior

- Metabolism: Fluorotelomer alcohols (e.g., 4:2 FTOH) are metabolized to intermediates like 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoic acid, which undergo further oxidation to perfluorinated carboxylic acids (PFCAs) .

生物活性

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The compound's fluorination enhances its lipophilicity and stability, which may influence its interactions with biological systems. This article explores the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.

The chemical structure of this compound contributes to its unique properties:

- Molecular Formula : CHFN\O

- Molecular Weight : 288.09 g/mol

- Fluorination : The presence of multiple fluorine atoms increases hydrophobicity and may enhance binding interactions with biological macromolecules.

Lipophilicity and Membrane Interaction

The fluorinated backbone of the compound suggests that it may exhibit enhanced lipophilicity compared to non-fluorinated analogs. This property can lead to increased cellular uptake and interaction with lipid membranes. Studies have indicated that fluorinated compounds often show altered pharmacokinetics and bioavailability due to their unique solubility profiles.

Enzyme Inhibition Potential

Research into similar fluorinated compounds has shown that they can act as enzyme inhibitors. For instance, compounds with similar structures have been evaluated for their ability to inhibit various enzymes involved in metabolic pathways. Investigating the enzyme inhibition potential of this compound could provide insights into its therapeutic applications or toxicological risks.

Cellular Uptake Mechanisms

The mechanism by which this compound enters cells is crucial for understanding its biological activity. Fluorinated compounds often utilize passive diffusion due to their lipophilic nature. However, specific transport mechanisms may also be involved. Future studies should focus on elucidating these pathways through techniques such as mass spectrometry and NMR spectroscopy.

Case Study: Interaction with Biological Molecules

A study examining the interaction of fluorinated acids with proteins demonstrated that these compounds tend to exhibit higher binding affinities compared to their non-fluorinated counterparts. This suggests that this compound may also bind effectively to target proteins or enzymes within biological systems .

Toxicological Assessments

Toxicological assessments are critical in evaluating the safety profile of new compounds. Preliminary studies on structurally similar fluorinated compounds indicate potential cytotoxic effects at high concentrations. Investigating the cytotoxicity of this compound will be essential for understanding its safety in pharmaceutical applications .

Research Findings Summary Table

| Property | Description |

|---|---|

| Molecular Formula | CHFN\O |

| Molecular Weight | 288.09 g/mol |

| Lipophilicity | Enhanced due to fluorination |

| Enzyme Inhibition Potential | Possible based on structural analogs |

| Cellular Uptake | Likely via passive diffusion; further studies needed |

| Toxicological Profile | Preliminary studies suggest potential cytotoxicity |

Future Directions for Research

- In-depth Mechanistic Studies : Further research should focus on the mechanisms of action at the molecular level.

- Comparative Analyses : Studies comparing this compound with other fluorinated compounds could elucidate unique biological properties.

- Therapeutic Applications : Investigating potential therapeutic uses in drug development could be a promising direction.

常见问题

Q. What are the key physicochemical properties of 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid, and how do they influence its reactivity in synthetic applications?

The compound's acidity (pKa = 4.18) is critical for its role in coordination chemistry and organic synthesis. The strong electron-withdrawing effects of the heptafluoro and nitromethyl groups enhance its stability as a ligand and its ability to form complexes with lanthanides. Experimental determination of pKa via potentiometric titration in aqueous solutions at 25°C is recommended for precise characterization .

Q. How is this compound synthesized, and what purification methods are effective for isolating high-purity samples?

While direct synthesis protocols are not detailed in the evidence, analogous fluorinated β-diketones are typically synthesized via Claisen condensation of fluorinated esters with nitromethyl ketones. Purification involves fractional distillation under reduced pressure or recrystallization using fluorinated solvents (e.g., hexafluorobenzene) to minimize contamination. Purity verification via NMR and elemental analysis is essential .

Q. What are its primary applications in coordination chemistry?

The compound acts as a ligand in lanthanide complexes (e.g., terbium(III) and europium(III)), where its fluorinated backbone enhances luminescence efficiency by reducing non-radiative decay. For example, terbium(III) tris-complexes exhibit strong green emission under UV excitation, making them suitable for optoelectronic devices .

Advanced Research Questions

Q. How can researchers optimize the luminescent properties of europium(III) complexes containing this ligand for bioimaging applications?

To enhance visible-light excitation and reduce photobleaching:

- Replace traditional diketonate ligands with derivatives like 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)hexane-1,3-dione to lower the triplet energy state (e.g., 20,400 cm⁻¹ for Sm³+ complexes).

- Incorporate ancillary ligands (e.g., 1,10-phenanthroline) to improve energy transfer efficiency.

- Use time-gated luminescence (TGL) to eliminate background noise in biological samples .

Q. What methodological challenges arise when using this compound in solid-phase microextraction (SPME) for explosive detection, and how can they be addressed?

Challenges include low selectivity and fiber coating instability. Solutions:

- Polymerize the ligand with La(III) to form metal β-diketonate polymers (e.g., La(dihed)), which exhibit higher affinity for nitroaromatics.

- Compare extraction efficiency against PDMS controls using gas chromatography with electron capture detection (GC-ECD) .

Q. How do structural modifications (e.g., substituent changes) affect its enzyme inhibition activity, particularly against cyclooxygenase (COX) and lipoxygenase (LOX)?

- Replace the nitromethyl group with electron-deficient substituents (e.g., trifluoromethyl) to enhance COX-2 selectivity.

- Conduct kinetic assays using UV-Vis spectroscopy to measure IC₅₀ values and competitive/non-competitive inhibition modes.

- Validate results with molecular docking simulations to correlate steric/electronic effects with binding affinity .

Data Contradictions and Resolution

Q. Discrepancies in reported luminescence quantum yields for terbium(III) complexes: How to reconcile conflicting data?

Variations arise from solvent polarity, ligand field symmetry, and measurement techniques. To standardize results:

- Use deuterated solvents to minimize vibrational quenching.

- Employ absolute quantum yield measurements via integrating sphere systems.

- Cross-validate with X-ray crystallography to confirm ligand coordination geometry .

Key Recommendations for Experimental Design

- Luminescence Studies : Use degassed solvents and inert atmospheres to prevent oxygen quenching.

- Enzyme Assays : Include positive controls (e.g., indomethacin for COX inhibition) and validate with LC-MS/MS.

- Coordination Chemistry : Prioritize single-crystal X-ray diffraction for structural elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。